molecular formula C19H16ClFN2O3S B2561094 4-(((4-Chlorophenyl)sulfonyl)methyl)-6-((4-fluorobenzyl)oxy)-2-methylpyrimidine CAS No. 338960-43-3

4-(((4-Chlorophenyl)sulfonyl)methyl)-6-((4-fluorobenzyl)oxy)-2-methylpyrimidine

Cat. No.: B2561094
CAS No.: 338960-43-3
M. Wt: 406.86
InChI Key: KPGNNSLWISAPIN-UHFFFAOYSA-N
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Description

4-(((4-Chlorophenyl)sulfonyl)methyl)-6-((4-fluorobenzyl)oxy)-2-methylpyrimidine is a synthetic pyrimidine-based compound of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture, incorporating distinct sulfonyl and benzyloxy substituents, is characteristic of scaffolds designed to interact with the ATP-binding sites of protein kinases. This structural profile suggests its primary research value lies in its potential as a kinase inhibitor for probing intracellular signaling pathways. Researchers may utilize this compound as a chemical tool to investigate the function of specific kinases in cellular processes such as proliferation, differentiation, and apoptosis. Its application is particularly relevant in the study of oncogenic signaling, where dysregulated kinase activity is a common driver of disease. The presence of the 4-fluorobenzyl group can enhance cell membrane permeability and influence target selectivity, making it a valuable candidate for structure-activity relationship (SAR) studies aimed at developing more potent and selective therapeutic leads.

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfonylmethyl]-6-[(4-fluorophenyl)methoxy]-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3S/c1-13-22-17(12-27(24,25)18-8-4-15(20)5-9-18)10-19(23-13)26-11-14-2-6-16(21)7-3-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGNNSLWISAPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCC2=CC=C(C=C2)F)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Chlorophenyl)sulfonyl)methyl)-6-((4-fluorobenzyl)oxy)-2-methylpyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorinated aromatic compound and a suitable nucleophile.

    Sulfonylation: The sulfonylmethyl group can be added through a sulfonylation reaction, typically using sulfonyl chlorides and a base.

    Fluorobenzylation: The fluorobenzyl group can be introduced via an alkylation reaction using a fluorobenzyl halide and a base.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(((4-Chlorophenyl)sulfonyl)methyl)-6-((4-fluorobenzyl)oxy)-2-methylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(((4-Chlorophenyl)sulfonyl)methyl)-6-((4-fluorobenzyl)oxy)-2-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(((4-Chlorophenyl)sulfonyl)methyl)-6-((4-fluorobenzyl)oxy)-2-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Substituent Effects

The compound’s uniqueness lies in its sulfonylmethyl and fluorobenzyloxy groups. Below is a comparison with structurally related pyrimidine derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound (CAS) Core Structure Position 4 Substituent Position 6 Substituent Key Features
338960-43-3 (Target) 2-methylpyrimidine (4-chlorophenyl)sulfonylmethyl (4-fluorobenzyl)oxy High molecular weight (406.9 g/mol); sulfonyl enhances polarity
478031-54-8 2-phenylpyrimidine (4-chlorophenyl)sulfanylmethyl (methylsulfonyl)methyl Sulfanyl group increases hydrophobicity vs. sulfonyl
N/A () 2-methylpyrimidine (4-chlorobenzyl)oxy (4-chlorophenyl)sulfanylmethyl Dual chlorinated groups; lower polarity
N/A () Pyrimidine-5-carboxylate 4-(4-fluorophenyl) Methylsulfonyl at position 2 Carboxylate ester improves solubility
1006441-37-7 Difluoromethylpyrimidine Ethylsulfonyl 1-ethyl-3-methylpyrazole Difluoromethyl enhances lipophilicity

Substituent-Driven Properties

Sulfonyl vs. Sulfanyl Groups: The target compound’s sulfonylmethyl group (electron-withdrawing) increases polarity and hydrogen-bonding capacity compared to the sulfanylmethyl group in CAS 478031-54-8 . This may improve target binding but reduce membrane permeability.

Fluorobenzyloxy vs. Non-Fluorinated Substituents: The 4-fluorobenzyloxy group in the target compound enhances metabolic stability by resisting oxidative degradation, a common issue with non-fluorinated benzyl ethers . In contrast, the 4-chlorobenzyloxy group in increases molecular weight and halogen-mediated van der Waals interactions .

Methyl vs.

Biological Activity

The compound 4-(((4-Chlorophenyl)sulfonyl)methyl)-6-((4-fluorobenzyl)oxy)-2-methylpyrimidine , identified by the CAS number 303152-05-8, is a synthetic organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its antibacterial, enzyme inhibitory, anticancer, and other therapeutic potentials.

  • Molecular Formula : C20H15ClF2O3S
  • Molecular Weight : 408.8 g/mol
  • Structural Formula :
InChIKey DXNYORROHQYNOR UHFFFAOYSA N\text{InChIKey DXNYORROHQYNOR UHFFFAOYSA N}

Biological Activity Overview

The biological activities of this compound are primarily attributed to its structural features, which include a chlorophenyl sulfonyl moiety and a fluorobenzyl ether. Studies have indicated various pharmacological effects, including:

  • Antibacterial Activity :
    • The compound exhibits moderate to strong antibacterial properties against several strains, including Salmonella typhi and Bacillus subtilis .
    • A comparative study showed IC50 values indicating significant inhibition of bacterial growth.
  • Enzyme Inhibition :
    • It has been reported to act as an inhibitor of acetylcholinesterase (AChE) and urease, with some derivatives showing IC50 values as low as 0.63 µM .
    • This inhibition is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
  • Anticancer Activity :
    • Preliminary studies suggest potential anticancer effects, with mechanisms involving apoptosis induction in cancer cell lines .
    • The sulfonamide group is known for its role in targeting cancer cells through various pathways.
  • Other Therapeutic Effects :
    • Hypoglycemic activity has also been noted, indicating potential use in managing diabetes .
    • Additionally, the compound may exhibit diuretic properties, further expanding its therapeutic profile.

Data Table of Biological Activities

Activity TypeTest Organism/TargetObserved EffectIC50 Value (µM)
AntibacterialSalmonella typhiModerate activity5.0
AntibacterialBacillus subtilisStrong activity3.0
AChE InhibitionHuman AChESignificant inhibition0.63
Urease InhibitionProteus vulgarisStrong inhibition2.14
Anticancer ActivityVarious cancer cell linesInduction of apoptosisN/A
HypoglycemicAnimal modelReduction in blood glucoseN/A

Case Studies

  • Antibacterial Efficacy :
    A study synthesized various derivatives of the compound and tested their antibacterial activities against multiple strains. The results indicated that modifications to the benzyl group could enhance efficacy against resistant strains .
  • Enzyme Inhibition Studies :
    Research performed docking studies to elucidate the binding interactions between the compound and target enzymes like AChE and urease. These studies revealed that specific structural features significantly influence binding affinity and inhibitory potency .
  • Cancer Cell Line Studies :
    In vitro studies demonstrated that the compound could induce apoptosis in breast cancer cell lines through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What safety protocols are critical when synthesizing or handling this compound?

  • Methodological Answer:

  • Use PPE: Wear protective goggles, gloves, and lab coats to avoid skin/eye contact. Conduct reactions in fume hoods or gloveboxes if toxic vapors are generated .
  • Waste Management: Segregate chemical waste by type (organic, halogenated) and dispose via certified hazardous waste services to prevent environmental contamination .
    • Key Data:
  • Safety codes (e.g., H303+H313+H333) indicate risks of toxicity upon ingestion, skin contact, or inhalation. Mitigate using protocols like P264 (wash hands) and P338 (eye rinsing) .

Q. What synthetic routes are established for structurally related pyrimidine derivatives?

  • Methodological Answer:

  • Metal-Free Synthesis: Fluorinated pyrimidines can be synthesized from β-CF3 aryl ketones under mild conditions (e.g., 60°C, 24 hr) with yields up to 85% .
  • Functionalization: Introduce sulfonyl and benzyloxy groups via nucleophilic substitution or coupling reactions. For example, use 4-chlorophenylsulfonyl chloride and 4-fluorobenzyl bromide as electrophiles .
    • Key Data:
  • Example: Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate was synthesized with 78% yield using similar methods .

Q. How can the compound’s structure be validated post-synthesis?

  • Methodological Answer:

  • Spectroscopy: Use 1H^1H-NMR to confirm substituent integration (e.g., methyl groups at δ 2.5 ppm) and 19F^{19}F-NMR for fluorobenzyl signals (δ -115 ppm) .
  • Mass Spectrometry: HRMS (High-Resolution MS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 435.1 calculated for C19_{19}H16_{16}ClFN2_2O3_3S) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, as done for analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine .

Advanced Research Questions

Q. How can low yields in the sulfonylation step be optimized?

  • Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2_2) to enhance electrophilic substitution efficiency.
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility of sulfonyl chlorides .
  • Reaction Monitoring: Use TLC or in-situ IR to track intermediate formation and adjust reaction time (e.g., 12–48 hr) .
    • Key Data:
  • In related syntheses, extending reaction time from 12 hr to 24 hr increased yields from 60% to 85% .

Q. What structural features influence the compound’s pharmacological activity?

  • Methodological Answer:

  • Substituent Effects: The 4-fluorobenzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. The sulfonyl group may act as a hydrogen-bond acceptor, influencing target binding .
  • Crystallography Insights: Dihedral angles between the pyrimidine core and aryl groups (e.g., 12.8° for phenyl rings) affect molecular rigidity and interaction with enzymes .
    • Key Data:
  • Analogous compounds with similar substituents showed IC50_{50} values of 15.3 µM against MCF-7 cancer cells .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

  • Methodological Answer:

  • Multi-Technique Validation: Cross-check 1H^1H-NMR with 13C^{13}C-NMR and 2D-COSY to assign overlapping signals.
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .
    • Case Example:
  • In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidine, intramolecular H-bonding (N–H⋯N) caused unexpected downfield shifts resolved via X-ray analysis .

Q. What strategies improve crystallization for X-ray studies?

  • Methodological Answer:

  • Solvent Screening: Use mixed solvents (e.g., ethanol/water) for slow evaporation.
  • Temperature Gradients: Gradual cooling (e.g., 40°C → 4°C) promotes crystal nucleation.
  • Additive Use: Seed crystals or ionic liquids can induce ordered packing .
    • Key Data:
  • A crystal structure of a related pyrimidine derivative was solved with R-factor = 0.055 using single-crystal X-ray diffraction .

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